Cas no 78-77-3 (1-bromo-2-methyl-propane)

Bromoisobutane is a chemical substance with the molecular formula of c4h9br. It is a colorless liquid. It is slightly soluble in water and miscible with organic solvents such as ethanol \ diethyl ether< Br>
1-bromo-2-methyl-propane structure
1-bromo-2-methyl-propane structure
1-bromo-2-methyl-propane
78-77-3
C4H9Br
137.018260717392
MFCD00000217
34130
6555

1-bromo-2-methyl-propane Properties

Names and Identifiers

    • 1-Bromo-2-methylpropane
    • Isobutyl Bromide
    • 1-Bromo-isobutane
    • Iso-Butyl bromide
    • Propane, 1-bromo-2-methyl-
    • Bromoisobutane
    • 1-Bromo-2-methyl-propane
    • i-Butyl bromide
    • Bromoacetaldehydedimethylacetal
    • 5OEC0BW987
    • 2-methylpropyl bromide
    • isobutylbromid
    • isobutylbromide
    • i-butylbromide
    • iso-butylbromide
    • isobutyl-bromide
    • i-BuBr
    • 2-methylbromopropane
    • 2-methylpropylbromide
    • iso-C4H9Br
    • 2-methyl bromopropane
    • 1-bromo-2methylpropane
    • BrCH2C
    • SCHEMBL7399
    • NSC8416
    • ISOBUTYL BROMIDE
    • UNII-5OEC0BW987
    • EINECS 201-141-2
    • BBL036259
    • LS-119649
    • J-504405
    • InChI=1/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H
    • NCGC00357138-01
    • 2-Bromo-1,1-Dimethyl Ethane
    • UN 2342
    • AKOS000118762
    • STL264117
    • 3-bromo-2-methylpropane
    • CHEMBL346532
    • CCRIS 349
    • 1-Bromo-2-methylpropane, 99%
    • AMY25783
    • FT-0607463
    • 1-bromo 2-methyl propane
    • WLN: E1Y1&1
    • A9430
    • 1-brom-2-methylpropan
    • 1-bromo-2-methylpropan
    • NSC-8416
    • EC 201-141-2
    • ISOBUTYL BROMIDE [MI]
    • 344299-42-9
    • BCP21482
    • 1-bromo-2-methyl propane
    • DTXCID2031112
    • DTXSID1052539
    • 1 -bromo-2-methylpropane
    • 78-77-3
    • NSC 8416
    • AI3-18130
    • P19652
    • l-bromo-2-methylpropane
    • B0616
    • Q15632844
    • CAS-78-77-3
    • Propano, 1-bromo-2-metil-
    • F1908-0100
    • VS-13394
    • EN300-19287
    • PB48146
    • MFCD00000217
    • Tox21_303878
    • NS00006245
    • 1-Bromo-2-methylpropane (ACI)
    • 1-Methyl-2-propyl bromide
    • 2-Methyl-1-bromopropane
    • 1-Methyl-2-propyl Bromide; 2-Methylpropyl Bromide; Bromoisobutane; Isobutyl Bromide; NSC 8416; iso-Butyl Bromide
    • Propane, 1bromo2methyl
    • UN2342
    • 2Methylpropyl bromide
    • +Expand
    • MFCD00000217
    • HLVFKOKELQSXIQ-UHFFFAOYSA-N
    • 1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3
    • BrCC(C)C
    • 1730915

Computed Properties

  • 135.98900
  • 0
  • 0
  • 1
  • 135.989
  • 5
  • 17.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.03730
  • 0.00000
  • 14,5135
  • n20/D 1.435(lit.)
  • 0.51 g/L (18 ºC)
  • 90-92 °C(lit.)
  • -119 ºC
  • Fahrenheit: 64.4 ° f < br / > Celsius: 18 ° C < br / >
  • 0.51g/l slightly soluble
  • Colorless liquid with fragrance.
  • It is miscible with ethanol \ ether and slightly soluble in water (0.6g/l)
  • Sensitive to light
  • 1.26 g/mL at 20 °C(lit.)

1-bromo-2-methyl-propane Security Information

  • GHS02 GHS02 GHS07 GHS07
  • TX4140000
  • 3
  • 3
  • S16-S23-S37/39-S26
  • II
  • II
  • R11; R36/37/38
  • 3
  • F F Xi Xi
  • UN 2342 3/PG 2
  • H225,H315,H319,H335
  • P210,P261,P305+P351+P338
  • dangerous
  • Flammable area
  • II
  • 11-36/37/38
  • Danger
  • Yes
  • 3
  • 8

1-bromo-2-methyl-propane Customs Data

  • 2903299090
  • China Customs Code:

    2903399090

    Overview:

    2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-bromo-2-methyl-propane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium bromide Solvents: Water
Reference
A simplified synthesis of lower alkyl bromides
Kozlowski, R.; Kubica, Z.; Rzeszotarska, B., Organic Preparations and Procedures International, 1988, 20(1-2), 177-80

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Water ,  Copper bromide (CuBr2) ,  (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Water
Reference
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; Idacavage, Michael J., Organic Reactions (Hoboken, 1985, 33,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane
Reference
Organoboranes for synthesis. 11. Preparation of alkyl bromides in the dark reaction of bromine with organoboranes. Exceptional reactivity toward radical bromination of the alpha hydrogen in trialkylboranes
Brown, Herbert C.; Lane, Clinton F.; De Lue, Norman R., Tetrahedron, 1988, 44(10), 2773-84

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium bromide ,  1-Ethyl-3-methylimidazolium tosylate Solvents: 1-Ethyl-3-methylimidazolium tosylate ;  5 min, 80 °C
1.2 70 min, 80 °C
Reference
Nucleophilic substitution reactions in ionic liquid. Towards a real continuous-flow process for synthesis of alkyl bromides and cyanides
Wang, Zhiming; Li, Zhe; Bao, Weiliang, Letters in Organic Chemistry, 2007, 4(1), 72-74

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen bromide
Reference
Physical properties and chemical constitution. VIII. Alkyl chlorides, bromides and iodides
Vogel, Arthur I., Journal of the Chemical Society, 1943, 636, 636-47

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Triphenylphosphine ,  Bromine Solvents: Nitrobenzene
Reference
Methods for the synthesis of L-leucine selectively labeled with carbon-13 or deuterium in either diastereotopic methyl group
Kelly, Nicholas M.; Reid, R. Gordon; Willis, Christine L.; Winton, Peter L., Tetrahedron Letters, 1995, 36(45), 8315-18

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min
Reference
Synthesis of peptidomimetics based on iminosugar and β-D-glucopyranoside scaffolds and inhibition of HIV-protease
Chery, Florence; Cronin, Linda; O'Brien, Julie L.; Murphy, Paul V., Tetrahedron, 2004, 60(31), 6597-6608

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium bromide Solvents: Water ;  30 min, rt; 4 h, reflux
Reference
Clean synthesis and characterization of bromoalkanes
Song, Zhiguo; Wang, Min; Jiang, Heng; Gong, Hong, Jingxi Huagong Zhongjianti, 2008, 38(1), 37-39

Synthetic Circuit 9

Reaction Conditions
Reference
Isobutyl bromide
Noller, C. R.; Dinsmore, R., Organic Syntheses, 1933, 13, 20-2

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Dichloromethane ,  Triphenylphosphine Solvents: N-Bromosuccinimide ;  0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Iron-catalyzed remote functionalization of inert C(sp3)-H bonds of alkenes via 1,n-hydrogen-atom-transfer by C-centered radical relay
Bian, Kang-Jie; Li, Yan; Zhang, Kai-Fan; He, Yan; Wu, Tian-Rui; et al, Chemical Science, 2020, 11(38), 10437-10443

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Methane, dibromomethoxy- ,  Zinc bromide ;  2 w, rt
Reference
Dibromomethyl Methyl Ether
Kovac, Pavol, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-4

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Methane, dibromomethoxy- ,  Zinc bromide ;  2 w
Reference
Dibromomethyl Methyl Ether
Kovavc, Pavol, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Water ;  rt → 60 °C
1.2 Reagents: Sodium bromide Solvents: Water ;  60 °C → 90 °C
1.3 Reagents: Sulfuric acid ;  3 h, 90 - 100 °C
Reference
Process for simultaneous preparation of mono- or dibrominated hydrocarbons and sodium-hydrogen-sulfate monohydrate
, Hungary, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Phosphorus tribromide
Reference
Reactions of chlorine monofluoride. IV. Relative rates of the substitutive fluorination of bromo-substituted alkanes. Hydride and other migrations during fluorination
Morozova, T. V.; Chuvatkin, N. N.; Panteleeva, I. Yu.; Boguslavskaya, L. S., Zhurnal Organicheskoi Khimii, 1984, 20(7), 1379-88

1-bromo-2-methyl-propane Raw materials

1-bromo-2-methyl-propane Related Literature